(2E)-2-(2-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-[(2-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazolo-triazine core through cyclization reactions. Subsequent steps involve the introduction of the bromophenyl and methoxyphenyl groups via electrophilic aromatic substitution reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-[(2-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while substitution of the bromine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups can form non-covalent interactions with proteins, enzymes, and receptors, modulating their activity. The thiazolo-triazine core may also participate in electron transfer reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other Thiazolo-Triazine Derivatives: Compounds with similar core structures but different substituents, used in various chemical and biological applications.
Uniqueness
The uniqueness of (2E)-2-[(2-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H14BrN3O3S |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
(2E)-2-[(2-bromophenyl)methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H14BrN3O3S/c1-27-14-8-6-12(7-9-14)10-16-18(25)22-20-24(23-16)19(26)17(28-20)11-13-4-2-3-5-15(13)21/h2-9,11H,10H2,1H3/b17-11+ |
InChI Key |
SWLUHRPUFIDURF-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=CC=C4Br)/SC3=NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.